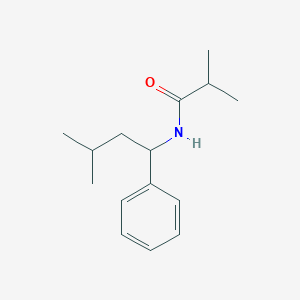
1-(2,5-difluorobenzyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-difluorobenzyl)-4-(2-pyridinyl)piperazine, commonly known as DFPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFPP belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties. In
作用機序
The mechanism of action of DFPP is not fully understood. However, it is believed that DFPP acts as a selective antagonist for the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and cognition. DFPP has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
DFPP has been shown to have various biochemical and physiological effects. In animal studies, DFPP has been shown to decrease immobility time in the forced swim test, which is a measure of antidepressant-like activity. DFPP has also been shown to decrease anxiety-like behavior in the elevated plus maze test. In addition, DFPP has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation.
実験室実験の利点と制限
DFPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for the 5-HT1A and 5-HT7 receptors. However, one of the limitations of DFPP is that it has a relatively low affinity for these receptors compared to other compounds. In addition, DFPP has not been extensively studied in humans, and its safety and efficacy as a drug candidate are not fully understood.
将来の方向性
There are several future directions for research on DFPP. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential as a radioligand for imaging studies in PET and SPECT. In addition, further studies are needed to fully understand the mechanism of action of DFPP and its biochemical and physiological effects. Finally, more studies are needed to investigate the safety and efficacy of DFPP in humans.
Conclusion
In conclusion, DFPP is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFPP has been studied for its potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. DFPP has also been studied for its potential as a radioligand for imaging studies in PET and SPECT. DFPP has a high degree of selectivity for the 5-HT1A and 5-HT7 receptors and has shown potential in animal studies for its antidepressant-like and anxiolytic effects. However, further studies are needed to fully understand the mechanism of action of DFPP and its safety and efficacy in humans.
合成法
The synthesis of DFPP involves the reaction of 2,5-difluorobenzyl chloride with 2-pyridinylpiperazine in the presence of a base catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
DFPP has shown potential in various scientific research applications. One of the major applications of DFPP is in the field of medicinal chemistry. DFPP has been studied for its potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. DFPP has also been studied for its potential as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
特性
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3/c17-14-4-5-15(18)13(11-14)12-20-7-9-21(10-8-20)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAKNDZWFKVVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B6030522.png)
![6-(3,4-diethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6030524.png)
![3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B6030526.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6030530.png)
![5-(1-ethyl-3-piperidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6030533.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-5-indanamine](/img/structure/B6030541.png)

![2-(dimethylamino)-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6030561.png)
![4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B6030564.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6030579.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030580.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6030584.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6030587.png)